molecular formula C16H25NO2 B5051217 4-[4-(2,4-dimethylphenoxy)butyl]morpholine

4-[4-(2,4-dimethylphenoxy)butyl]morpholine

Cat. No.: B5051217
M. Wt: 263.37 g/mol
InChI Key: GHBQPEOLQLRJNR-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dimethylphenoxy)butyl]morpholine is an organic compound with the molecular formula C18H29NO2 It is a morpholine derivative, characterized by the presence of a 2,4-dimethylphenoxy group attached to a butyl chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-dimethylphenoxy)butyl]morpholine typically involves the reaction of 2,4-dimethylphenol with 4-chlorobutanol in the presence of a base to form 4-(2,4-dimethylphenoxy)butanol. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-dimethylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[4-(2,4-dimethylphenoxy)butyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-dimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the morpholine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,5-Dimethylphenoxy)butyl]morpholine
  • 4-[4-(2,3-Dimethylphenoxy)butyl]morpholine
  • 4-[4-(2-Chloro-4,6-dimethylphenoxy)butyl]morpholine

Uniqueness

4-[4-(2,4-Dimethylphenoxy)butyl]morpholine is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-5-6-16(15(2)13-14)19-10-4-3-7-17-8-11-18-12-9-17/h5-6,13H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBQPEOLQLRJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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